molecular formula C10H19NO3 B13549593 Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate

Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate

Cat. No.: B13549593
M. Wt: 201.26 g/mol
InChI Key: TWRBZURVHROLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate is an organic compound that features a unique combination of functional groups, including an amino group, a tetrahydropyran ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with nucleophiles.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The ester group may undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 4-amino-3-(oxan-4-yl)butanoate

InChI

InChI=1S/C10H19NO3/c1-13-10(12)6-9(7-11)8-2-4-14-5-3-8/h8-9H,2-7,11H2,1H3

InChI Key

TWRBZURVHROLAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.